BenchChemオンラインストアへようこそ!

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

Metabolic stability Regioisomerism Imidazole anesthetics

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate (CAS 296775-05-8) is a 1,4,5-trisubstituted imidazole featuring an N1-cyclohexyl group, a C5-methyl substituent, and a C4-ethyl ester. This substitution pattern places it within a class of imidazole-4-carboxylates explored as intermediates for kinase inhibitors (e.g., JAK-2 modulators) and as etomidate analogs in anesthetic development.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B11802292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C2CCCCC2)C
InChIInChI=1S/C13H20N2O2/c1-3-17-13(16)12-10(2)15(9-14-12)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3
InChIKeyCCOQQDUZWMGZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate: Structural Identity and Compound-Class Context for Procurement


Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate (CAS 296775-05-8) is a 1,4,5-trisubstituted imidazole featuring an N1-cyclohexyl group, a C5-methyl substituent, and a C4-ethyl ester . This substitution pattern places it within a class of imidazole-4-carboxylates explored as intermediates for kinase inhibitors (e.g., JAK-2 modulators) and as etomidate analogs in anesthetic development [1][2]. The compound is commercially available as a research chemical, with the cyclohexyl group imparting distinct conformational and lipophilic properties relative to simpler N1-alkyl or N1-aryl imidazole-4-carboxylates.

Why Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate Cannot Be Freely Substituted: Key Differentiation Parameters


In-class substitution of imidazole-4-carboxylate esters is precluded by three structural determinants that directly govern reactivity and target engagement. First, the regioisomeric position of the ester (C4 vs. C5) dictates metabolic liability and hydrogen-bonding geometry, as demonstrated by the distinct pharmacology of etomidate (5-ester) compared to its 4-ester isomer [1]. Second, the N1 substituent modulates steric bulk and lipophilicity; a cyclohexyl group increases calculated logP versus an N1-phenyl or N1-(1-phenylethyl) group, altering membrane permeability and off-target binding profiles [2]. Third, the C5-methyl group blocks electrophilic substitution at that position, directing further functionalization exclusively to the C2 position, a critical consideration for downstream synthetic utility [3]. These parameters mean that swapping for an N1-methyl, N1-phenyl, or C5-unsubstituted analog cannot be assumed to preserve biological or synthetic performance.

Quantitative Differentiation Evidence for Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate


Regioisomeric Ester Position: C4-Carboxylate vs. C5-Carboxylate Metabolic Stability

In imidazole carboxylate anesthetics, the C4-ester regioisomer demonstrates distinct metabolic stability compared to the C5-ester (etomidate). Patent EP3088394A1 discloses that N-substituted imidazole-4-carboxylic esters exhibit reduced adrenal suppression relative to etomidate, which is a C5-ester. While the specific data for the 1-cyclohexyl-5-methyl derivative are not disclosed in the patent, the general structure-activity trend indicates that C4-esters are hydrolyzed more slowly by plasma esterases, leading to prolonged duration of action [1].

Metabolic stability Regioisomerism Imidazole anesthetics

N1-Substituent Effect on Lipophilicity: Cyclohexyl vs. Phenyl vs. 1-Phenylethyl

The calculated partition coefficient (clogP) for ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is approximately 2.8 (estimated via fragment-based method), compared to clogP ~2.1 for the N1-phenyl analog and clogP ~2.5 for etomidate (N1-(1-phenylethyl)). The increased lipophilicity with the cyclohexyl group arises from its greater number of sp3 carbon atoms and higher conformational flexibility, which can enhance membrane permeability but may also alter selectivity profiles [1][2]. In plant growth regulation patents, 1-cyclohexylimidazole derivatives demonstrated improved activity over 1-phenyl analogs, attributed in part to altered lipophilicity and target binding [2].

Lipophilicity clogP Permeability

C5-Methyl Substitution: Synthetic Orthogonality and C2 Reactivity

The presence of a C5-methyl group blocks one of the two reactive positions on the imidazole ring, directing electrophilic substitution exclusively to C2. This contrasts with 1-cyclohexyl-1H-imidazole-4-carboxylate (lacking C5-methyl), where reactivity is distributed between C2 and C5. In the Helal and Lucas (2002) synthesis of 1-alkyl-4-imidazolecarboxylates, the authors demonstrate that regioselective N1-alkylation with simultaneous ester formation is preserved, but subsequent C2 functionalization selectivity is governed by C5 substitution [1].

Regioselectivity C2 functionalization Synthetic utility

Conformational Stability: Cyclohexyl Chair Conformation vs. Planar Aromatic N1 Substituents

The N1-cyclohexyl group adopts a chair conformation that projects steric bulk in three dimensions, unlike planar N1-phenyl or relatively linear N1-alkyl substituents. This conformational difference is significant in biological target binding. In the context of JAK-2 inhibitor patents (EP2061768A2), cyclohexyl-containing imidazole-4,5-dicarboxamides were specifically claimed, suggesting that the cyclohexyl group provides a conformational fit advantage in the ATP-binding pocket compared to aromatic substituents [1]. While no direct binding data exist for the ethyl ester analog, the cyclohexyl conformational preference is a structural feature not replicable by achiral, planar N1-aromatic analogs.

Conformational analysis Molecular recognition Target binding

Recommended Application Scenarios for Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate


Lead Optimization in JAK-2 or Kinase Inhibitor Programs Requiring Non-Planar N1 Substituents

As evidenced by the patent literature on imidazole-4,5-dicarboxamides as JAK-2 modulators, substitution at the imidazole N1 with a cyclohexyl group introduces a conformational profile that cannot be achieved with planar aromatic N1 substituents [1]. This compound's ethyl ester serves as a latent carboxylic acid handle for subsequent amide coupling, enabling rapid SAR exploration around the C4 position while retaining the cyclohexyl-dependent conformational advantage in kinase ATP-binding pockets.

Synthesis of 4-Regioisomeric Anesthetic Candidates with Predicted Reduced Adrenal Suppression

Patent EP3088394A1 discloses that imidazole-4-carboxylic esters can exhibit reduced adrenal suppression compared to the clinically used 5-ester etomidate [1]. The cyclohexyl analog offers a distinct lipophilic profile (estimated clogP ~2.8) relative to the phenylethyl-substituted etomidate (clogP ~2.5), potentially altering tissue distribution and duration of action while maintaining the favorable 4-ester regioisomeric advantage.

Building Block for Regioselective C2-Functionalized Imidazole Libraries

The C5-methyl group ensures that electrophilic substitution occurs exclusively at the C2 position, as established by synthetic protocols for 1,5-disubstituted imidazole-4-carboxylates [1]. This orthogonality is critical for parallel synthesis of diverse C2-substituted imidazole libraries, minimizing byproduct formation and simplifying chromatographic purification compared to C5-unsubstituted analogs where competitive reactivity at C2 and C5 occurs.

Agrochemical Lead Discovery: Cyclohexylimidazole-5-carboxylic Acid Bioisostere Exploration

US Patent 4,747,868 demonstrates that 1-cyclohexylimidazole derivatives possess improved plant growth-regulating, herbicidal, and fungicidal activity compared to 1-phenylimidazole analogs [1]. While the patent focuses on 5-carboxylic acid derivatives, the 4-carboxylate regioisomer with a C5-methyl group may serve as a bioisosteric scaffold for exploring agrochemical activity with potentially distinct metabolic fate and environmental persistence profiles.

Quote Request

Request a Quote for Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.